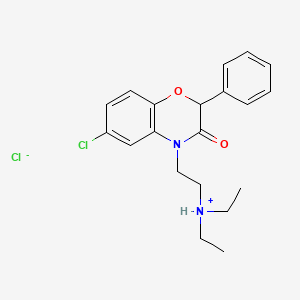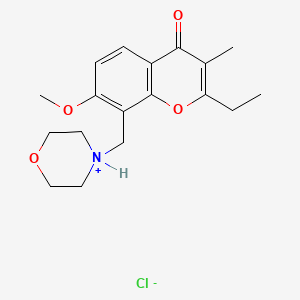
N-Morpholinothio phthaldamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Morpholinothio phthaldamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. It is a shelf-stable, odorless bilateral disulfurating platform molecule that can be easily prepared in high yields. This compound is particularly notable for its ability to facilitate the formation of diverse unsymmetrical disulfides, which are valuable in drug discovery and linker chemistry .
Preparation Methods
N-Morpholinothio phthaldamide can be synthesized in a single step from the readily available N,N’-dithiobis(phthalimide). The preparation involves the selective transformation of the morpholino and phthalimide groups in the presence and absence of H+, respectively. This method allows for the facile replacement of the morpholino moiety with various substituents, such as allyl, aryl, and alkynyl groups, resulting in high yields .
Chemical Reactions Analysis
N-Morpholinothio phthaldamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The morpholino moiety can be replaced with various substituents, such as allyl, aryl, and alkynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
N-Morpholinothio phthaldamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of unsymmetrical disulfides, which are important in drug discovery and linker chemistry.
Biology: The compound is utilized in the study of disulfide bonds in biological macromolecules, which play a crucial role in maintaining the three-dimensional structure of proteins.
Mechanism of Action
The mechanism of action of N-Morpholinothio phthaldamide involves the selective transformation of the morpholino and phthalimide groups. The morpholino group can be replaced with various substituents, enabling the formation of diverse unsymmetrical disulfides. These disulfides are important in drug discovery and linker chemistry due to their ability to form stable cyclic structures and improve the properties of peptide drugs .
Comparison with Similar Compounds
N-Morpholinothio phthaldamide is unique compared to other similar compounds due to its shelf-stability, odorlessness, and high yield preparation method. Similar compounds include:
N,N’-dithiobis(phthalimide): The precursor to this compound.
Phthalimide: A related compound used in the synthesis of various organic molecules.
Naphthalimide: Another similar compound with applications in organic electronics and materials science.
This compound stands out due to its ability to facilitate the formation of diverse unsymmetrical disulfides, making it a valuable tool in drug discovery and linker chemistry .
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-N-morpholin-4-ylsulfanylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3S/c13-11(16)9-3-1-2-4-10(9)12(17)14-19-15-5-7-18-8-6-15/h1-4H,5-8H2,(H2,13,16)(H,14,17) |
InChI Key |
SXJUVEZGZORAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SNC(=O)C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
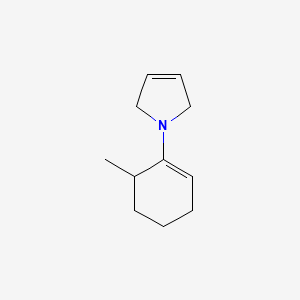
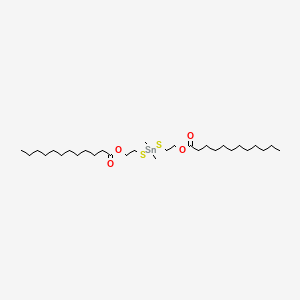
![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
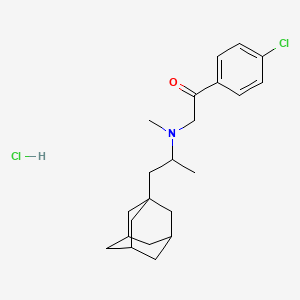
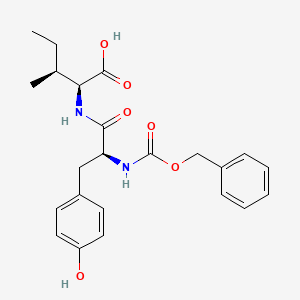
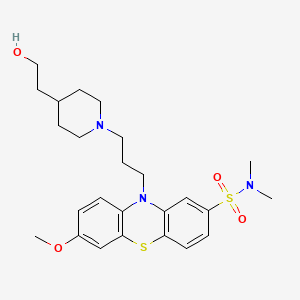


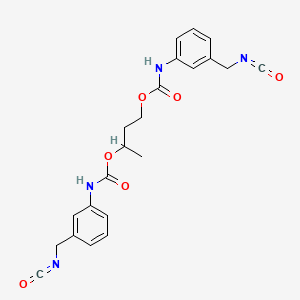
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
